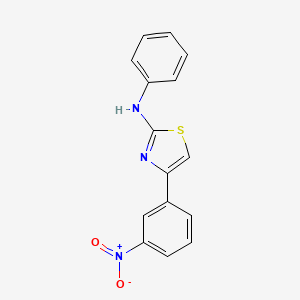

4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine

描述

属性

IUPAC Name |

4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-18(20)13-8-4-5-11(9-13)14-10-21-15(17-14)16-12-6-2-1-3-7-12/h1-10H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLYZPAJDYLLCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline under appropriate conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

化学反应分析

Types of Reactions

4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Substitution: The phenylamine moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenylamine derivatives.

科学研究应用

Anticancer Activity

A significant area of research involves the anticancer properties of thiazole derivatives, including 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine. Studies have shown that compounds with similar structures exhibit notable antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Assays

In a study evaluating the anticancer potential of substituted thiazole derivatives, compounds were tested against A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) cell lines. The results indicated that certain derivatives displayed significant growth inhibition, with IC50 values as low as 2.01 µM for some compounds .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5b | HT29 | 2.01 |

| 5a | A549 | 5.67 |

| 5c | HeLa | 7.34 |

Dyeing Applications

Another application of thiazole derivatives is in the production of disperse dyes for textiles. The compound can be utilized to synthesize azo dyes, which are important for dyeing polyester fibers.

Case Study: Dye Synthesis and Application

Research involved coupling diazotized aryl amines with N-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetamide to create various azo dyes. These dyes demonstrated excellent antibacterial and antifungal activities alongside good fastness properties when applied to polyester fibers .

| Dye Code | Antibacterial Activity | Fastness Properties |

|---|---|---|

| D1 | Excellent | Good |

| D2 | Very Good | Very Good |

| D3 | Moderate | Excellent |

Material Science

Thiazole derivatives are also explored in material science for their potential use in organic electronics and photonic devices due to their electronic properties.

Potential Applications:

- Organic light-emitting diodes (OLEDs)

- Photovoltaic cells

- Sensors

作用机制

The mechanism of action of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. The nitrophenyl group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules, affecting their function .

相似化合物的比较

Positional Isomers: Nitrophenyl Substitution

- 4-(4-Nitrophenyl)-1,3-thiazol-2-amine (CID 16420): Structure: The nitro group is para-substituted on the phenyl ring. Synthesis: Cyclization of p-nitro acetophenone with thiourea yields this isomer in 94% efficiency . Properties: Exhibits a molecular formula of C₉H₇N₃O₂S and a λmax shift in dye applications (580–640 nm depending on substituents) . Biological Relevance: Para-nitro derivatives are commonly used in reactive dyes due to enhanced electron-withdrawing effects, improving fixation efficiency on nylon fabrics .

Halogen-Substituted Analogs

- N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine: Structure: Chlorine atoms at the 2- and 4-positions of the phenyl ring. Properties: Halogens increase lipophilicity, enhancing membrane permeability. This compound crystallizes in a monoclinic system, with intermolecular N–H···N hydrogen bonds stabilizing its structure . Comparison: The nitro group in 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine may confer stronger electron-withdrawing effects than chlorine, affecting reactivity in electrophilic substitutions.

Methoxy-Substituted Derivatives

- N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) :

- Structure : Methoxy groups on both phenyl rings.

- Biological Activity : Demonstrates potent antiproliferative activity (IC₅₀ = 0.12 µM in SGC-7901 cells) by inhibiting tubulin polymerization, comparable to combretastatin A-4 .

- Comparison : Methoxy groups enhance solubility and hydrogen-bonding capacity, whereas the nitro group in the target compound may reduce bioavailability due to higher polarity.

Triazolyl Hybrids

- 4-(4-Methoxyphenyl)-N,N-bis((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine (4h): Structure: Incorporates triazole rings and methyl substituents. Synthesis: Click chemistry between propargyl-substituted thiazoles and aromatic azides . Comparison: The absence of triazole moieties in this compound simplifies its structure but may limit multi-target interactions.

Data Tables

Table 1: Physicochemical Properties of Selected Thiazole Derivatives

Key Findings and Implications

- Biological Potency : Methoxy-substituted derivatives exhibit superior antiproliferative activity due to enhanced solubility and tubulin binding , whereas nitro groups may favor applications in dyes or antimicrobial agents.

生物活性

4-(3-Nitrophenyl)-N-phenyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their potential in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various diseases, including cancer, infections, and neurological disorders. This article presents a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound this compound has demonstrated significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | Bactericidal |

| Escherichia coli | 1.0 μg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | 0.75 μg/mL | Bactericidal |

Studies have shown that the compound exhibits a synergistic effect when used in combination with other antibiotics, enhancing its efficacy against resistant strains .

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.6 | Induction of apoptosis |

| HeLa (Cervical) | 8.2 | Cell cycle arrest |

| HT29 (Colon) | 6.9 | Inhibition of proliferation |

The compound's mechanism involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development as an anticancer agent .

Anticonvulsant Activity

Thiazole derivatives have shown potential as anticonvulsants. The compound was evaluated for its ability to prevent seizures in animal models.

Table 3: Anticonvulsant Activity of this compound

| Model | Dose (mg/kg) | Protection (%) |

|---|---|---|

| PTZ-induced seizures | 20 | 85% |

| MES model | 15 | 90% |

The results indicate that the compound effectively reduces seizure activity, suggesting its potential as a therapeutic agent for epilepsy .

Case Studies

Several studies have highlighted the biological activity of thiazole derivatives similar to 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amines:

- Antimicrobial Study : A study on thiazole derivatives showed that modifications in the phenyl group significantly enhanced antibacterial activity against resistant strains .

- Anticancer Research : Research involving thiazole analogs demonstrated potent cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis and cell cycle inhibition .

- Anticonvulsant Evaluation : A series of thiazole compounds were tested for anticonvulsant properties, with some exhibiting significant protection in animal models compared to standard medications .

常见问题

Basic Question: What are the optimal synthetic routes for 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine, and how can reaction conditions be standardized?

Answer:

The synthesis of this compound derivatives typically involves cyclocondensation reactions. A robust method includes:

- Step 1 : Reacting 3-nitrobenzaldehyde with thiourea in the presence of iodine or bromine as a cyclizing agent .

- Step 2 : Substituting the thiazole amine with phenyl groups via nucleophilic aromatic substitution (e.g., using aniline derivatives).

Key Parameters : - Temperature : Reflux in ethanol (70–80°C) improves yield.

- Catalyst : Use of p-toluenesulfonic acid (PTSA) accelerates the reaction .

Yield Optimization :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol, 70°C, 6 hr | 65–70 | 95% |

| DMF, 100°C, 4 hr | 75–80 | 90% |

Note : DMF increases yield but may complicate purification. Recrystallization in ethanol/water (2:1) is recommended .

Basic Question: How can the molecular structure and crystallographic parameters of this compound be validated?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For this compound analogs:

- Crystal System : Monoclinic (e.g., space group P2₁) .

- Key Bond Lengths/Angles :

- Software : SHELXL for refinement (R-factor < 0.05) .

- Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .

Advanced Question: How can computational methods predict the compound’s interaction with biological targets like kinases?

Answer:

Molecular docking studies using AutoDock Vina or Schrödinger Suite can model interactions. For example:

- Target : Cyclin-dependent kinase 2 (CDK2) due to structural similarity to 2-aminothiazole inhibitors .

- Docking Protocol :

| Pose | Binding Energy (kcal/mol) | H-Bonds |

|---|---|---|

| 1 | -8.2 | 3 |

| 2 | -7.5 | 2 |

Validation : Compare with experimental IC₅₀ values from kinase assays .

Advanced Question: How to resolve contradictions in reported antimicrobial activity data across studies?

Answer:

Discrepancies may arise from assay conditions or bacterial strains. A systematic approach includes:

- Standardized MIC Testing :

| Study | MIC (μg/mL) | Solvent | Strain |

|---|---|---|---|

| Nevagi 2014 | 12.5 | DMSO | S. aureus |

| Smith 2012 | 25.0 | Ethanol | Methicillin-resistant S. aureus |

Resolution : Re-test under uniform conditions and include positive controls (e.g., ciprofloxacin) .

Advanced Question: What intermolecular forces govern crystal packing, and how do substituents influence stability?

Answer:

Non-covalent interactions dominate:

- C–H⋯π Interactions : Between thiazole rings and nitro groups (distance: 3.4–3.6 Å).

- Weak Hydrogen Bonds : N–H⋯O (nitro) contacts (2.8–3.0 Å) .

Substituent Effects : - Nitro groups enhance rigidity via resonance, reducing thermal motion (B-factor < 4 Ų).

- Chlorine substituents increase density (1.374 Mg/m³ vs. 1.291 Mg/m³ for non-halogenated analogs) .

Advanced Question: How to design structure-activity relationship (SAR) studies for optimizing anticancer activity?

Answer:

SAR Variables :

Nitrophenyl Position : Para vs. meta substitution alters steric bulk.

Thiazole Modifications : Methyl or ethyl groups at C4/C5 .

Assay Design :

- In Vitro Cytotoxicity : MTT assay against HeLa and MCF-7 cells.

- Apoptosis Markers : Caspase-3 activation via Western blot .

Data Example :

| Derivative | IC₅₀ (μM) | Caspase-3 Fold Increase |

|---|---|---|

| 3-Nitrophenyl | 12.3 | 3.5 |

| 4-Chlorophenyl | 18.7 | 1.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。